

Application Note: Using L-Alanine 2-Chloroethyl Ester in Peptide Synthesis

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Compound of Interest

Compound Name: *L-Alanine, 2-chloroethyl ester*
(9CI)

CAS No.: 116339-89-0

Cat. No.: B570909

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Executive Summary

This application note details the synthesis, handling, and application of L-Alanine 2-chloroethyl ester (L-Ala-OCH₂CH₂Cl) in peptide synthesis. While methyl and t-butyl esters are ubiquitous, the 2-chloroethyl ester serves a specialized niche. It functions as a semi-permanent protecting group that is stable to standard acid/base conditions used in Boc/Fmoc chemistry but can be selectively cleaved under mild, specific nucleophilic conditions (e.g., using sodium sulfide or iodide). This orthogonality makes it invaluable for the synthesis of complex peptides, cyclic peptides, and specific prodrug scaffolds where carboxyl protection must be maintained through multiple deprotection cycles.

Critical Safety Warning: The synthesis involves 2-chloroethanol (ethylene chlorohydrin), a highly toxic, fatal-if-inhaled reagent. Strict adherence to safety protocols (fume hood, double-gloving, respiratory protection) is mandatory.

Chemical Properties & Stability

Property	Specification
Compound Name	L-Alanine 2-chloroethyl ester hydrochloride
CAS Number	3082-75-5 (Free Base) / 94317-64-3 (HCl salt - generic ref)
Molecular Formula	
Molecular Weight	188.05 g/mol (HCl salt)
Solubility	Soluble in Water, Methanol, DMSO; Sparingly soluble in
Stability	Stable in acidic media (TFA/HCl); Stable to mild bases (DIEA/Piperidine)
Labile Conditions	Cleaved by strong nucleophiles (, ,), or strong aqueous base (saponification)

Synthesis Protocol: L-Alanine 2-Chloroethyl Ester Hydrochloride

This protocol utilizes a modified Fischer esterification.[1] The use of thionyl chloride (

) generates anhydrous HCl in situ, catalyzing the reaction while acting as a dehydrating agent to drive the equilibrium.

Materials

- L-Alanine (Reagent Grade, >99%)[2]
- 2-Chloroethanol (99%) [DANGER: Highly Toxic]
- Thionyl Chloride (

)

- Diethyl Ether (

)

- Reagents for workup: Ethanol, Hexane (optional for recrystallization)

Step-by-Step Procedure

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a drying tube. Perform all operations in a functioning fume hood.
- Solvent Preparation: Add 2-Chloroethanol (30 mL, excess) to the RBF. Cool the flask to 0°C using an ice-water bath.
- Activation: Dropwise, add Thionyl Chloride (5.0 mL, ~69 mmol) to the cold 2-chloroethanol over 15 minutes.
 - Note: The reaction is exothermic. Evolution of and gas will occur. Ensure proper venting.
- Addition: Add L-Alanine (5.0 g, 56 mmol) in small portions to the stirring solution.
- Reflux: Remove the ice bath and heat the mixture gradually to 70°C. Stir for 4–6 hours.
 - Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting amino acid (R_f ~0.2) should disappear, replaced by the ester (R_f ~0.6).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Precipitate the product by adding cold Diethyl Ether (150 mL) with vigorous stirring. The ester hydrochloride should precipitate as a white/off-white solid.

- Alternative: If no precipitate forms, concentrate the solution under reduced pressure (rotary evaporator, $<40^{\circ}\text{C}$) to remove excess 2-chloroethanol (dispose of as hazardous waste), then triturate the residue with ether.
- Purification: Filter the solid and wash 3x with cold ether. Recrystallize from Ethanol/Ether if necessary to remove traces of 2-chloroethanol.
- Drying: Dry under high vacuum over

or KOH pellets overnight.

Yield Expectation: 85–95% Characterization:

-NMR (

) should show the characteristic triplet for the

group at

ppm and the multiplet for

at

ppm.

Peptide Coupling Protocol[4]

The 2-chloroethyl ester group is stable under standard carbodiimide coupling conditions. It is typically introduced as the C-terminal residue.

Standard Coupling (DCC/HOBt Method)

- Dissolution: Dissolve N-Protected Amino Acid (e.g., Boc-Phe-OH, 1.0 eq) and L-Ala-OCH₂CH₂Cl·HCl (1.0 eq) in anhydrous DMF or DCM.
- Neutralization: Add DIEA (Diisopropylethylamine) (1.0 eq) to neutralize the hydrochloride salt. Do not use excess base to avoid premature ester hydrolysis.
- Activation: Cool to 0°C . Add HOBt (1.1 eq) and DCC (1.1 eq).
- Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12–18 h).

- Workup: Filter off the DCU byproduct. Dilute filtrate with Ethyl Acetate. Wash sequentially with 5%

, 5% Citric Acid, and Brine. Dry over

.

Deprotection (Cleavage) Protocol

The hallmark of the 2-chloroethyl ester is its removal under mild, specific nucleophilic conditions, distinct from the acidolysis of t-butyl esters or the hydrogenolysis of benzyl esters.

Method: Sodium Sulfide () Cleavage

This method relies on the nucleophilic displacement of the chloride by sulfide, followed by rapid intramolecular cyclization-release (anchimeric assistance) to liberate the free carboxylate.

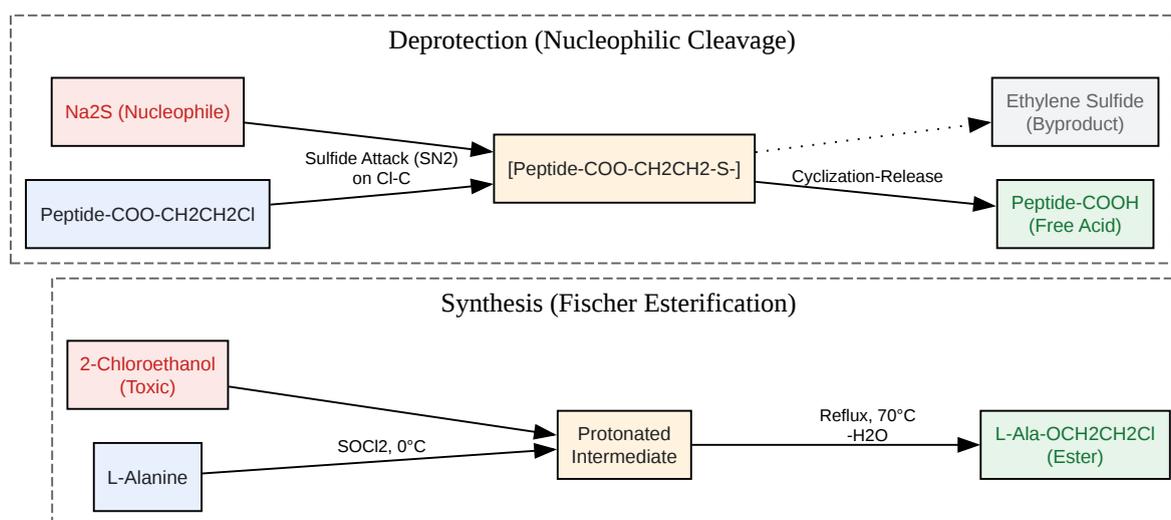
- Solution: Dissolve the protected peptide (0.1 mmol) in a mixture of Acetonitrile:Water (3:2 v/v, 10 mL).
- Reagent Addition: Add Sodium Sulfide Nonahydrate () (1.2–1.5 eq).
- Reaction: Stir the mixture at Room Temperature for 2–4 hours.
 - Note: Some protocols suggest mild reflux (approx. 50°C) for 1 hour if steric hindrance is high, but start at RT to preserve sensitive peptide bonds.
- Quenching: Acidify carefully with dilute HCl to pH ~3–4.
 - Caution: Acidification of sulfide solutions releases gas (rotten egg smell, toxic). Must be done in a fume hood.
- Isolation: Extract the free acid peptide into Ethyl Acetate. Wash with water and brine.

Mechanistic Insight

The cleavage proceeds via an

attack of the sulfide ion on the alkyl chloride, forming a transient 2-mercaptoethyl ester. This intermediate undergoes a rapid intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon (or simply facilitates hydrolysis via a thiirane intermediate), releasing the free carboxylic acid and ethylene sulfide (thiirane).

Visualization: Synthesis & Mechanism



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Caption: Workflow showing the acid-catalyzed synthesis of the ester and its specific cleavage via sulfide-mediated nucleophilic displacement.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield in Synthesis	Incomplete reaction or hydrolysis during workup.	Ensure reagents are fresh. Maintain anhydrous conditions during reflux. Avoid excess water during workup.
Product is Oily	Residual 2-chloroethanol.	Triturate with cold diethyl ether/hexane. Recrystallize from Ethanol/Ether.
Incomplete Deprotection	Steric hindrance or oxidation of sulfide.	Use fresh reagents. Increase temperature to 45°C. Alternatively, use Lithium Iodide (LiI) in refluxing Ethyl Acetate.
Racemization	Overheating or excessive base.	Keep coupling temperature <0°C initially. Use only 1.0 eq of DIEA.

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